rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,2R,7R)-bicyclo[5.1.0]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-1-3-6-5-7(6)8/h6-9H,1-5H2/t6-,7+,8-/m1/s1 |
InChI Key |
HDHAVKJPOAAKFE-GJMOJQLCSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H]2C[C@H]2C1)O |
Canonical SMILES |
C1CCC(C2CC2C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Rac 1r,2s,7s Bicyclo 5.1.0 Octan 2 Ol and Its Stereoisomers
Historical Context of Bicyclo[5.1.0]octane Skeleton Construction
The exploration of bicyclo[5.1.0]octane derivatives has historically been linked to the study of strained ring systems. The fusion of a three-membered cyclopropane (B1198618) ring with a larger ring introduces significant strain energy, influencing the reactivity of these molecules. Early investigations into bicyclo[5.1.0]octane itself revealed its thermochemical instability due to this inherent strain. smolecule.com
A key development in understanding the reactivity of this skeleton was the concept of "delocalization-enabled reactivity." This principle highlights how conjugation between the cyclopropane ring and adjacent π-systems can facilitate ring-opening reactions, a factor that has been exploited in synthetic strategies. smolecule.com The unique structural and electronic properties of the bicyclo[5.1.0]octane system have driven the development of various methods for its construction, ranging from classical ring-closure reactions to more complex rearrangements. smolecule.com
Targeted Synthesis of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol
The synthesis of the specific stereoisomer, this compound, requires careful control over the relative stereochemistry of the hydroxyl group and the cyclopropane ring. Several strategies have been developed to achieve this.
Strategies Utilizing Cyclooctatetraene (B1213319) Derivatives as Precursors
Cyclooctatetraene has served as a versatile starting material for the synthesis of various bicyclo[5.1.0]octane derivatives. ontosight.ai Its ability to undergo rearrangements and cycloaddition reactions provides a pathway to the bicyclic skeleton. For instance, a series of stereoisomeric N-(tetrahydroxy bicyclo-[5.1.0]oct-2S*-yl)phthalimides were synthesized in one to four steps from an N-substituted bicyclo[5.1.0]octa-3,5-diene, which itself can be derived from cyclooctatetraene. researchgate.net This approach highlights the utility of cyclooctatetraene in accessing functionalized bicyclo[5.1.0]octane systems.
Approaches Involving Intramolecular Cyclization Reactions
Intramolecular cyclization reactions represent a powerful tool for the construction of bicyclic systems. In the context of bicyclo[5.1.0]octanes, gold(I)-catalyzed cyclization cascade reactions of dienynes have been shown to produce this ring system. nih.gov For example, the reaction of specific dienynes bearing a hydroxyl group as an intramolecular nucleophile with a gold(I) catalyst resulted in the formation of bicyclo[5.1.0]octane derivatives. nih.gov Another approach involves the oxidation of bicyclic cyclopropanols with olefinic side chains using manganese(III) picolinate (B1231196) to generate cyclic β-keto radicals that undergo intramolecular cyclization. oup.com This method was successfully applied to a 6-(3-butenyl)bicyclo[5.1.0]octan-1-ol derivative to yield a bicyclo[6.3.0]undecan-3-one derivative. oup.com
Multi-step Synthetic Sequences and Key Intermediate Transformations
The synthesis of complex bicyclo[5.1.0]octane derivatives often involves multi-step sequences with key transformations to install the required functionality and stereochemistry. An improved 12-step synthesis of 11-cis-locked bicyclo[5.1.0]octanyl retinal enantiomers was developed, starting from cycloheptenone. columbia.edu A key step in this sequence is a Simmons-Smith reaction to form the cyclopropane ring. columbia.edu This multi-step approach allows for the gradual construction of the target molecule with precise control over its structure.
Stereoselective and Asymmetric Synthesis Approaches
Achieving stereocontrol in the synthesis of bicyclo[5.1.0]octane derivatives is crucial for accessing specific enantiomers or diastereomers. Both substrate-controlled and catalyst-controlled methods have been explored to this end.
Enantioselective Catalysis in Bicyclo[5.1.0]octane Formation
The use of chiral catalysts to induce enantioselectivity in the formation of the bicyclo[5.1.0]octane framework is a significant area of research. Gold(I)-catalyzed cascade reactions have been investigated for the formation of both cis- and trans-fused bicyclo[5.1.0]octanes. nih.govresearchgate.net The stereochemical outcome of these reactions can be influenced by the nature of the catalyst and the substrate. While specific enantioselective catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided context, the broader application of enantioselective catalysis in forming the bicyclo[5.1.0]octane ring system suggests a promising avenue for future research. nih.gov For instance, the application of iminium catalysis has enabled highly chemo- and enantioselective reactions that could potentially be adapted for the synthesis of complex bicyclic structures. smolecule.com
Below is a table summarizing key research findings in the synthesis of bicyclo[5.1.0]octane derivatives:
| Starting Material | Key Reagent/Reaction | Product | Reference |
| Dienyne with a phenyl ring | Gold(I) catalyst | trans-fused Bicyclo[5.1.0]octane | |
| 4-Acetoxy-2-cycloheptenone | Multi-step synthesis including Simmons-Smith reaction | 11-cis-locked bicyclo[5.1.0]octanyl retinal enantiomers | columbia.edu |
| 6-(3-butenyl)bicyclo[5.1.0]octan-1-ol | Mn(pic)3 | Bicyclo[6.3.0]undecan-3-one derivative | oup.com |
| N-(bicyclo[5.1.0]octa-3,5-dien-2S-yl)phthalimide | OsO4, N-methylmorpholine N-oxide | N-(tetrahydroxy bicyclo-[5.1.0]oct-2S-yl)phthalimides | researchgate.net |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. After the desired stereocenter or centers have been established, the auxiliary is removed. This strategy has been successfully applied in the synthesis of various carbocyclic and heterocyclic systems. In the context of bicyclo[5.1.0]octane derivatives, chiral auxiliaries can be employed to influence the diastereoselectivity of key bond-forming reactions, such as cyclopropanation.
One common approach involves the attachment of a chiral auxiliary to a precursor molecule, which then biases the facial selectivity of a subsequent reaction. For instance, in the synthesis of related cyclopropane-containing molecules, chiral auxiliaries like (-)-8-phenylmenthol (B56881) have been used to achieve high diastereoselectivity. nih.gov This auxiliary, when attached as an ester to an α,β-unsaturated compound, directs the approach of a reagent to one face of the double bond, leading to the formation of a specific stereoisomer of the cyclopropane ring. nih.gov
A plausible synthetic route to a stereoisomer of bicyclo[5.1.0]octan-2-ol using a chiral auxiliary could involve the cyclopropanation of a cycloheptenol derivative. The hydroxyl group of the cycloheptenol could be esterified with a chiral auxiliary. The bulky nature and defined stereochemistry of the auxiliary would then direct the cyclopropanating agent (e.g., a Simmons-Smith or related reagent) to the less sterically hindered face of the double bond, thereby establishing the desired relative stereochemistry of the cyclopropane ring in relation to the hydroxyl group. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched bicyclo[5.1.0]octan-2-ol.
The following table summarizes research findings on the use of a chiral auxiliary in a related diastereoselective cyclopropanation reaction.
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio | Yield |
| (-)-8-phenylmenthol | α,β-unsaturated ester | Silylated telluronium allylide | High | High |
Table 1: Example of Diastereoselective Cyclopropanation Using a Chiral Auxiliary. nih.gov
While direct examples for the synthesis of this compound using this specific methodology are not extensively documented in publicly available literature, the principles of chiral auxiliary-directed synthesis are well-established and provide a viable pathway to control the stereochemistry of the bicyclo[5.1.0]octane core. wiley-vch.de
Kinetic Resolution Techniques for Enantiomer Separation
Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new compound, which can then be separated. Enzymatic kinetic resolution is a particularly powerful approach due to the high enantioselectivity of enzymes.
Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols. researchgate.net The process typically involves the acylation of the alcohol with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The lipase (B570770) selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, in the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols, Lipase A from Candida antarctica (CAL-A) has demonstrated high efficiency. researchgate.net By carefully selecting the enzyme, acyl donor, solvent, and reaction time, high enantiomeric excess (ee) for both the acylated product and the unreacted alcohol can be achieved. researchgate.net
This methodology is applicable to a wide range of bicyclic alcohols. scielo.brrsc.org For the separation of enantiomers of this compound, a similar enzymatic kinetic resolution could be envisioned. The racemic alcohol would be subjected to acylation in the presence of a suitable lipase. One enantiomer would be preferentially acylated to its corresponding ester, leaving the other enantiomer unreacted. Subsequent separation of the ester and the unreacted alcohol by standard chromatographic techniques would provide access to both enantiomers in optically enriched forms.
The table below presents findings from the enzymatic kinetic resolution of analogous bicyclic alcohols, illustrating the effectiveness of this technique.
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion | Enantiomeric Excess (ester) |
| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl acetate | Heptane | 44-45% | 96-99% |
| 1-methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl acetate | Heptane | 44-45% | 96-99% |
Table 2: Examples of Enzymatic Kinetic Resolution of Bicyclic Alcohols. researchgate.netscielo.br
These examples highlight the potential for achieving high levels of enantiomeric purity through lipase-catalyzed kinetic resolution, a technique that is directly applicable to the separation of the enantiomers of this compound. researchgate.netscielo.br
Stereochemical Investigations and Absolute Configuration Determination of Rac 1r,2s,7s Bicyclo 5.1.0 Octan 2 Ol
Elucidation of Relative and Absolute Configurations
The determination of both relative and absolute stereochemistry in the bicyclo[5.1.0]octane framework requires a combination of advanced analytical techniques and classical chemical methods.
While routine spectroscopic methods like ¹H and ¹³C NMR are essential for structural confirmation, more advanced techniques are often necessary to assign stereochemistry definitively. For instance, in substituted bicyclo[5.1.0]octanes, the relative configurations of isomers can be assigned based on their ¹H NMR spectra. The chemical shifts and coupling constants of protons, particularly those geminal to substituents, can provide crucial information about their spatial orientation. oup.com For 2-hydroxybicyclo[5.1.0]octanes, the proton geminal to the hydroxyl group in the trans isomer typically appears at a different chemical shift and exhibits a different signal width at half-height compared to the corresponding proton in the cis isomer. oup.com
Circular dichroism (CD) spectroscopy is a powerful chiroptical method for determining the absolute configuration of chiral molecules. lu.se In a study on 11-cis-locked bicyclo[5.1.0]octanyl retinal, the absolute configurations of the separated enantiomeric allylic alcohols were determined using the exciton-coupled CD of their dimethylamino benzoate (B1203000) derivatives. columbia.edu This technique relies on the interaction between two chromophores within a chiral molecule, which results in a characteristic CD spectrum from which the absolute stereochemistry can be deduced.
Single-crystal X-ray diffraction provides the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netiucr.org For bicyclo[5.1.0]octane derivatives that can be crystallized, X-ray analysis offers precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been used to definitively establish the stereochemistry of various substituted bicyclo[5.t1.0]octane systems. researchgate.netiucr.org The crystal structures of both cis- and trans-fused bicyclo[5.1.0]octane derivatives have been determined, revealing key differences in their geometries, such as the shortening of the bridging C-C bond in the trans isomer compared to the cis isomer. iucr.org
Chemical correlation involves converting a molecule of unknown stereochemistry into a compound whose stereochemistry is already known, thereby establishing the configuration of the original molecule. This classical method remains a valuable tool for stereochemical assignment. For example, the absolute configuration of chiral bicyclic compounds can be proven by converting them into derivatives of known configuration through a series of stereochemically well-defined reactions. lu.seresearchgate.net Derivatization is also employed to introduce chromophores suitable for spectroscopic analysis, such as in the preparation of benzoates for CD spectroscopy. columbia.edu
Chirality Transfer Phenomena in Reactions Involving the Bicyclo[5.1.0]octane Skeleton
Chirality transfer refers to the process where the stereochemical information from a chiral element in a reactant is transmitted to a new stereocenter formed during a chemical reaction. In the context of the bicyclo[5.1.0]octane skeleton, reactions can be designed to transfer the inherent chirality of the ring system to newly formed functional groups or products. For instance, the stereochemistry of the bicyclo[5.1.0]octane framework can direct the stereochemical outcome of reactions at adjacent positions. While specific examples focusing solely on rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol are not extensively detailed in the provided search results, the principle of chirality transfer is a well-established concept in the chemistry of chiral bicyclic systems. researchgate.netrsc.org The rigid conformation of the bicyclic system can create a chiral environment that influences the approach of reagents, leading to stereoselective transformations.
Reactivity and Mechanistic Studies of Rac 1r,2s,7s Bicyclo 5.1.0 Octan 2 Ol
Reactions Involving the Cyclopropane (B1198618) Moiety
The cyclopropane ring in bicyclo[5.1.0]octane systems is highly susceptible to reactions that relieve its inherent strain. ontosight.ai This often manifests as ring-opening reactions, which can be initiated by electrophiles, heat, or photochemical energy.
Ring-opening reactions of bicyclo[5.1.0]octan-2-ol derivatives are a prominent feature of their chemistry, leading to the formation of larger, less strained carbocyclic systems. These transformations are often driven by the formation of a stabilized carbocation intermediate, which can then be trapped by nucleophiles or undergo rearrangement.
One of the key transformations is the acid-catalyzed solvolysis. Studies on the solvolysis of bicyclo[5.1.0]octan-2-ol derivatives in acidic media, such as acetic acid containing perchloric acid, have shown the formation of a mixture of products. These include the rearranged exo-bicyclo[5.1.0]octan-2-ol, the ring-opened 3-cycloocten-1-ol, and their corresponding acetate (B1210297) esters. The formation of these products suggests a mechanism that may involve the intervention of a bridged carbonium ion intermediate.
Furthermore, cyclopropyl (B3062369) carbinol systems, such as the one present in this molecule, are known to undergo rearrangement to afford homoallylic alcohols. Research has demonstrated that heating bicyclo[5.1.0]octan-2-ol in an aqueous medium can promote a cyclopropylcarbinyl rearrangement, yielding a ring-expanded cyclic homoallylic alcohol. This type of reaction provides a valuable route to medium-sized rings, which can be challenging to synthesize by other methods.
The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. Cleavage of the internal C1-C7 bond is common, as it leads to a secondary carbocation that can be stabilized by the existing ring structure. The stereochemistry of the starting alcohol can also influence the product distribution, although racemization can occur through planar carbocation intermediates.
| Reaction Type | Conditions | Major Products | Mechanistic Insight |
|---|---|---|---|
| Acid-Catalyzed Solvolysis | Acetic acid, perchloric acid | 3-Cycloocten-1-ol, Bicyclo[5.1.0]oct-2-yl acetate | Involvement of bridged carbonium ion intermediate |
| Cyclopropylcarbinyl Rearrangement | Refluxing H₂O/1,4-dioxane | Ring-expanded homoallylic alcohol | Water-promoted rearrangement |
While ring-opening is a dominant reaction pathway, the strained C-C bonds of the cyclopropane moiety can, in principle, participate in cycloaddition reactions. Due to the high strain energy, the cyclopropane ring can behave similarly to a π-bond in certain pericyclic reactions. ontosight.ai However, for the bicyclo[5.1.0]octane system, cycloadditions involving the three-membered ring are less common compared to ring-opening pathways. The significant strain release provided by ring cleavage often presents a lower activation energy barrier.
Theoretical and experimental studies on related strained bicyclic systems, such as bicyclo[1.1.0]butanes, show a propensity for [2π+2σ] cycloadditions with alkenes and other partners. chemrxiv.org These reactions involve the cleavage of one of the strained sigma bonds of the bicyclic core. By analogy, it is conceivable that under specific catalytic or photochemical conditions, the bicyclo[5.1.0]octan-2-ol skeleton could undergo formal cycloaddition reactions. For instance, transition metal catalysis could facilitate the insertion of an unsaturated molecule across one of the cyclopropane bonds. researchgate.net Photochemical [2+2] cycloadditions are also a well-established method for forming four-membered rings from strained systems, though specific examples involving this substrate are not prevalent in the literature. tum.de
Transformations of the Hydroxyl Functional Group
The secondary alcohol at the C2 position is a versatile handle for a wide range of functional group interconversions, including derivatization, oxidation, and reduction.
The hydroxyl group of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol can be readily converted into a variety of other functional groups using standard synthetic methodologies. These transformations are crucial for modifying the molecule's properties or for installing a leaving group to facilitate subsequent reactions.
Esterification: The alcohol can be acylated to form esters. This is commonly achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetic anhydride yields the corresponding acetate ester, bicyclo[5.1.0]oct-2-yl acetate. These ester derivatives are often key intermediates in solvolysis studies aimed at probing the reactivity of the bicyclic skeleton.
Etherification: Formation of ethers, such as the methyl or benzyl (B1604629) ether, can be accomplished under Williamson ether synthesis conditions. This typically involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl bromide).
| Derivative | Reagents | Functional Group Formed |
|---|---|---|
| Acetate Ester | Acetic anhydride, Pyridine | -OCOCH₃ |
| Benzoate (B1203000) Ester | Benzoyl chloride, Triethylamine | -OCOPh |
| Methyl Ether | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | -OCH₃ |
| Silyl Ether | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | -OTBDMS |
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, bicyclo[5.1.0]octan-2-one. nih.gov A variety of oxidizing agents can be employed for this transformation. A common and effective reagent is manganese dioxide (MnO₂), which is particularly useful for oxidizing allylic and benzylic alcohols but is also effective for this type of cyclopropyl carbinol. columbia.edu Other standard oxidation protocols, such as those using chromic acid-based reagents (e.g., Jones reagent, PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), are also applicable. The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule.
Reduction: The reverse reaction, the reduction of bicyclo[5.1.0]octan-2-one, provides a direct route back to the alcohol. This can be achieved with a range of hydride reducing agents. For complete reduction to the racemic alcohol, strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used. The stereoselectivity of the reduction can be influenced by the steric environment around the carbonyl group, potentially favoring the formation of one diastereomer over the other.
Rearrangement and Fragmentation Reactions of the Bicyclic Skeleton
The high strain energy of the bicyclo[5.1.0]octane system makes it prone to various skeletal rearrangements and fragmentation reactions, particularly under thermal, photochemical, or catalytic conditions. These reactions are driven by the formation of more thermodynamically stable structures.
A primary rearrangement pathway for this system is the cyclopropylcarbinyl-homoallyl rearrangement, as discussed in the context of ring-opening reactions. Under acidic or thermal conditions, protonation of the hydroxyl group followed by loss of water generates a cyclopropylcarbinyl cation. This intermediate is notoriously unstable and rapidly rearranges through cleavage of a cyclopropane bond to form a more stable, ring-expanded homoallylic cation, which is then trapped by a nucleophile.
Radical-mediated rearrangements have also been studied for related unsaturated bicyclo[5.1.0]octadiene systems. rsc.org These studies show that radical formation adjacent to the cyclopropane ring can induce a cascade of rearrangements, including ring opening to a cycloheptatrienylmethyl radical, which can undergo further transformations. rsc.org While the saturated system of the parent alcohol is less prone to these specific pathways, similar radical-induced ring-opening and rearrangement could be initiated under appropriate conditions.
Treatment of the corresponding ketone, bicyclo[5.1.0]octan-2-one, with pyridinium (B92312) chloride has been shown to result in a rearrangement to yield chloroketones, which can then be converted into the 9-azabicyclo[4.2.1]nonane ring system. le.ac.uk This demonstrates that the bicyclic skeleton can be transformed into different bridged systems.
| Reaction Type | Initiator/Conditions | Resulting Skeleton | Key Intermediate |
|---|---|---|---|
| Cyclopropylcarbinyl Rearrangement | Acid or Heat | Cyclooctene | Cyclopropylcarbinyl cation |
| Radical Rearrangement | Radical initiator (e.g., NBS, AIBN) | Cycloheptatrienylmethane (from diene) | Cyclopropylcarbinyl radical |
| Acid-catalyzed Ketone Rearrangement | Pyridinium chloride | Bicyclo[4.2.1]nonane | Carbocationic intermediate |
Mechanistic Investigations of Intramolecular Rearrangements
The intramolecular rearrangements of this compound are typically initiated under acidic conditions, leading to the formation of a carbocationic intermediate. The solvolysis of bicyclo[5.1.0]octan-2-ol derivatives has been a subject of interest for understanding the behavior of such intermediates.
Studies on the solvolysis of both endo- and exo-bicyclo[5.1.0]octan-2-ol in acetic acid containing perchloric acid have demonstrated that these compounds undergo complex rearrangements to yield a mixture of products. researchgate.netacs.org For the endo isomer, protonation of the hydroxyl group followed by the loss of water generates the secondary bicyclo[5.1.0]octyl-2-cation. This cation is not stable and can undergo several transformations.
One of the primary rearrangement pathways involves the participation of the adjacent cyclopropane ring, a classic example of cyclopropylcarbinyl cation rearrangement. The course of this rearrangement is heavily dependent on the stereoelectronic alignment of the participating bonds. The initial carbocation can rearrange to other bicyclic carbocations or undergo ring opening.
The solvolysis of endo-bicyclo[5.1.0]octan-2-ol leads to a mixture of products, including the thermodynamically more stable exo-bicyclo[5.1.0]octan-2-ol, the ring-opened 3-cycloocten-1-ol, and the corresponding acetates of these alcohols. researchgate.net The formation of these products suggests a complex interplay between competing reaction pathways emanating from the initial carbocation. The interconversion between the endo and exo isomers points to a reversible process involving the carbocation, while the formation of 3-cycloocten-1-ol indicates a skeletal fragmentation pathway.
The product distribution from the solvolysis of endo-bicyclo[5.1.0]octan-2-ol highlights the dynamic nature of the carbocationic intermediates involved.
| Starting Material | Conditions | Major Products |
|---|---|---|
| endo-bicyclo[5.1.0]octan-2-ol | Acetic acid, Perchloric acid | exo-bicyclo[5.1.0]octan-2-ol, 3-cycloocten-1-ol, endo-bicyclo[5.1.0]oct-2-yl acetate, exo-bicyclo[5.1.0]oct-2-yl acetate, 3-cycloocten-1-yl acetate |
Strategies for Controlled Skeletal Fragmentation
While the solvolysis of this compound leads to a degree of skeletal fragmentation (ring opening to 3-cycloocten-1-ol), strategies for achieving a more controlled or selective fragmentation are less explored. The challenge lies in directing the reactive carbocation intermediate towards a specific fragmentation pathway over competing rearrangements.
One potential approach to control the fragmentation could involve the introduction of specific functional groups that can stabilize a particular transition state or intermediate. For instance, strategic placement of an electron-donating or-withdrawing group could influence the regioselectivity of the cyclopropane ring opening.
Another avenue for controlled fragmentation could be the use of different catalytic systems. While strong acids promote a cascade of rearrangements, the use of specific Lewis acids or transition metal catalysts might open up new reaction pathways that favor a desired fragmentation product. For example, certain metal catalysts are known to interact with cyclopropane rings and could potentially mediate a more selective ring-opening process.
Currently, the literature primarily describes the outcomes of classical solvolysis reactions, where a mixture of products is typically observed. researchgate.net Future research in this area would need to focus on developing methodologies that can tame the reactivity of the bicyclo[5.1.0]octyl-2-cation to achieve selective skeletal fragmentation.
Influence of Ring Strain and Stereoelectronic Effects on Reactivity
The reactivity of this compound is profoundly influenced by the inherent ring strain of the bicyclo[5.1.0]octane system and the stereoelectronic effects arising from the specific arrangement of the hydroxyl group and the cyclopropane ring.
The fusion of a three-membered ring onto a seven-membered ring introduces significant angle and torsional strain. The cyclopropane ring, with its characteristic C-C-C bond angles of 60°, possesses high strain energy. This stored energy can be released in chemical reactions, making the cyclopropane ring susceptible to cleavage under various conditions. In the context of the bicyclo[5.1.0]octyl-2-cation, this ring strain provides a thermodynamic driving force for ring-opening reactions.
Stereoelectronic effects play a critical role in dictating the course of the rearrangements. For a cyclopropylcarbinyl-type rearrangement to occur efficiently, there must be effective orbital overlap between the breaking cyclopropane bond and the developing p-orbital of the carbocation. In the case of the bicyclo[5.1.0]octyl-2-cation derived from the endo-alcohol, the conformation of the seven-membered ring will determine the alignment of the C1-C7 and C1-C8 bonds of the cyclopropane ring with the vacant p-orbital at C2.
The preferred pathway for ring opening is one where the stereoelectronic requirements are best met. The geometry of the cation will favor the cleavage of the cyclopropane bond that can most effectively align with the p-orbital, leading to the observed products. The formation of 3-cycloocten-1-ol suggests a pathway where the C1-C7 or C1-C8 bond of the cyclopropane ring is cleaved.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Rac 1r,2s,7s Bicyclo 5.1.0 Octan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information, a complete and unambiguous assignment of all signals requires more advanced approaches.
A representative ¹H NMR spectrum for the parent bicyclo[5.1.0]octan-2-ol structure reveals a complex pattern of overlapping multiplets, necessitating advanced techniques for full interpretation. rsc.org The proton attached to the hydroxyl-bearing carbon (H2) is expected to appear as a multiplet in the range of δ 4.12–4.29 ppm. rsc.org The remaining protons on the seven-membered ring and the cyclopropane (B1198618) ring would produce a complex series of signals further upfield. rsc.org
| Proton Assignment (Hypothetical) | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H2 (CH-OH) | ~4.2 | m |
| H1, H7 (Cyclopropyl CH) | ~1.0 - 1.3 | m |
| Ring Protons (CH₂) | ~0.9 - 1.9 | m |
| Cyclopropyl (B3062369) CH₂ | ~0.4 - 0.9 | m |
To resolve the complex structure and definitively assign each proton and carbon signal, a combination of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of protons within the seven-membered ring and the cyclopropane moiety, identifying adjacent protons. For example, the signal for H2 would show correlations to the protons on the adjacent C3 and C1 atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the relative stereochemistry of the molecule. For the (1R,2S,7S) configuration, specific NOE correlations would be expected, for instance, between the H2 proton and specific protons on the same face of the bicyclic system, confirming the cis relationship between the cyclopropane ring and the hydroxyl group.
| 2D NMR Experiment | Information Gained for this compound |
|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks (e.g., H2 ↔ H1, H2 ↔ H3). |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms (e.g., H2 ↔ C2). |
| HMBC | Shows 2-3 bond ¹H-¹³C correlations, confirming the carbon framework (e.g., H2 ↔ C1, C3, C7). |
| NOESY | Reveals through-space proximities, confirming relative stereochemistry (e.g., spatial relationship of H2 to H1 and H7). |
The seven-membered ring in the bicyclo[5.1.0]octane system possesses significant conformational flexibility, potentially existing in multiple low-energy conformations such as chair and twist-boat forms. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these conformational dynamics.
By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum is an average of the individual conformers. As the temperature is lowered, this interconversion slows down. If the temperature is lowered sufficiently to reach the slow-exchange regime, separate signals for each distinct conformer may be observed. A study on the related eight-membered lactone, oxacyclooctan-2-one, demonstrated the presence of two distinct conformations at -154.2 °C. nih.gov A similar approach for this compound would allow for the determination of the relative populations of the major and minor conformers and the calculation of the free energy barrier (ΔG‡) to their interconversion through lineshape analysis at the coalescence temperature. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. As this compound is a racemic mixture, it is optically inactive and will not produce a circular dichroism (CD) signal. However, once the racemate is separated into its individual enantiomers, (1R,2S,7S)-bicyclo[5.1.0]octan-2-ol and (1S,2R,7R)-bicyclo[5.1.0]octan-2-ol, CD spectroscopy becomes an indispensable tool.
The two enantiomers would exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the spectrum are characteristic of the molecule's absolute configuration. The definitive assignment of the absolute configuration is achieved by comparing the experimental CD spectrum with a theoretically predicted spectrum generated using quantum-chemical calculations (e.g., Density Functional Theory, DFT). rsc.org This method has been successfully applied to determine the absolute configurations of other complex bicyclic molecules. rsc.orgresearchgate.net Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, provides complementary information and is also a powerful technique for the unambiguous determination of absolute configuration in solution.
| Technique | Application to bicyclo[5.1.0]octan-2-ol | Expected Result |
|---|---|---|
| Circular Dichroism (CD) | Analysis of separated enantiomers. | Mirror-image spectra for (1R,2S,7S) and (1S,2R,7R) enantiomers. |
| Comparison with DFT | Assignment of absolute configuration. | Match between experimental and calculated spectrum confirms the absolute configuration of each enantiomer. |
| Chiral HPLC | Determination of enantiomeric purity. | Quantification of the ratio of the two enantiomers in a non-racemic sample. |
Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Studies (Beyond Molecular Weight Confirmation)
While mass spectrometry (MS) is routinely used to confirm the molecular weight of a compound (M.W. 126.20 g/mol for C₈H₁₄O), its utility extends far beyond this, particularly in mechanistic studies. scispace.com By using energetic ionization techniques like Electron Ionization (EI), the molecule is induced to fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint that provides significant structural information. scispace.com
Analyzing the mass-to-charge ratio (m/z) of these fragments can help elucidate reaction pathways. For example, if this compound were a product of a chemical reaction, analyzing the fragmentation pattern of isotopically labeled starting materials could reveal which atoms are incorporated and where, providing insight into the reaction mechanism.
Key expected fragmentation pathways for bicyclo[5.1.0]octan-2-ol would likely include:
Loss of Water: A prominent peak at m/z 108, corresponding to the [M-H₂O]⁺ ion, is expected due to the presence of the alcohol functional group.
Ring Cleavage: The strained cyclopropane ring and the seven-membered ring are susceptible to cleavage, leading to a variety of smaller fragments.
Alpha-Cleavage: Cleavage of the C1-C2 or C2-C3 bonds adjacent to the hydroxyl group.
By coupling mass spectrometry with gas chromatography (GC-MS), complex reaction mixtures can be separated and the fragmentation pattern of each component analyzed, which is instrumental in identifying reaction byproducts and understanding mechanistic pathways.
| Proposed Fragment Ion | Formula | Expected m/z | Plausible Origin |
|---|---|---|---|
| [M]⁺ | C₈H₁₄O⁺ | 126 | Molecular Ion |
| [M-H₂O]⁺ | C₈H₁₂⁺ | 108 | Dehydration |
| [M-C₂H₄]⁺ | C₆H₁₀O⁺ | 98 | Retro-Diels-Alder type cleavage of the 7-membered ring |
| [M-C₃H₅]⁺ | C₅H₉O⁺ | 85 | Cleavage involving the cyclopropane ring |
Computational Chemistry and Theoretical Investigations of Rac 1r,2s,7s Bicyclo 5.1.0 Octan 2 Ol
Molecular Modeling and Conformational Landscape Analysis
The bicyclo[5.1.0]octane framework, characterized by a fused cyclopropane (B1198618) and a seven-membered ring, possesses significant conformational flexibility. This complexity gives rise to a nuanced potential energy surface with multiple local minima corresponding to different stable conformations.
Theoretical studies on substituted bicyclo[5.1.0]octane derivatives have identified several low-energy conformations. While specific detailed analyses of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol are not extensively documented in publicly available literature, general principles derived from related structures can be applied. The seven-membered ring can adopt various forms, with the most common being chair and twist-boat conformations. The presence and orientation of the hydroxyl group at the C2 position, along with the stereochemistry of the ring fusion, further influence the relative stability of these conformers. Molecular mechanics and quantum chemical calculations are employed to map this landscape, identify the global minimum energy structure, and determine the energy barriers between different conformations.
| Conformation | Key Dihedral Angles | Predicted Relative Stability | Source |
|---|---|---|---|
| Chair | Varies | Often among the more stable forms | |
| Twist-Boat | Varies | Can be a low-energy conformation | |
| Boat | Varies | Generally higher in energy |
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and thermodynamic stability of bicyclic systems. A defining feature of the bicyclo[5.1.0]octane core is its high degree of ring strain, stemming from the geometric constraints of the fused cyclopropane and seven-membered rings. This inherent strain is a key determinant of the molecule's stability and reactivity.
Computational studies comparing various C8H14 isomers have quantified the stability of the bicyclo[5.1.0]octane framework. atlantis-press.com DFT calculations at the B3LYP/6-311G* level show that cis-bicyclo[5.1.0]octane is significantly less stable than other bicyclic isomers, such as bicyclo[3.2.1]octane, which is considered the most stable. atlantis-press.com The high positive enthalpy of formation for the cis-bicyclo[5.1.0]octane isomer highlights its considerable strain energy. atlantis-press.com This instability is attributed to bond angle distortion from ideal sp³ hybridization. DFT calculations also elucidate how the electronic structure, particularly the Walsh orbitals of the cyclopropane ring, influences the molecule's properties and reactivity at adjacent positions. nih.govacs.org
| Isomer | Computational Method | Relative Energy (kcal/mol) | Source |
|---|---|---|---|
| bicyclo[3.2.1]octane | B3LYP/6-311G | 0.00 (Reference) | atlantis-press.com |
| cis-octahydropentalene | B3LYP/6-311G | 0.24 | atlantis-press.com |
| bicyclo[2.2.2]octane | B3LYP/6-311G | 0.70 | atlantis-press.com |
| cis-bicyclo[4.2.0]octane | B3LYP/6-311G | 19.84 | atlantis-press.com |
| cis-bicyclo[5.1.0]octane | B3LYP/6-311G | 19.91 | atlantis-press.com |
| spiro[2.5]octane | B3LYP/6-311G | 22.40 | atlantis-press.com |
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is instrumental in detailing the mechanisms of reactions involving the bicyclo[5.1.0]octane system. tdx.cat The high strain energy of the framework makes it susceptible to various transformations, including ring-opening reactions and rearrangements. DFT calculations have been successfully applied to map the potential energy surfaces of these reactions, identifying transition states, intermediates, and activation energies.
A notable example is the computational study of the C(sp³)–H bond oxygenation of bicyclo[n.1.0]alkanes by dioxiranes. nih.govacs.org For the bicyclo[5.1.0]octane system, these studies show a high diastereoselectivity for hydroxylation at the C2–H bond. nih.govacs.org Computations reveal that this selectivity is governed by hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* antibonding orbital of the adjacent C2–H bond, which activates this bond toward hydrogen atom transfer (HAT). nih.govacs.org Furthermore, these computational models can distinguish between competing radical and cationic pathways that occur after the initial HAT step. The detection of rearranged products in related systems provides strong evidence for the involvement of cationic intermediates, a finding supported by DFT calculations. nih.govacs.org
Theoretical studies have also explored photochemical rearrangements in [5.1.0] bicyclic systems, confirming experimental results and clarifying the multi-step mechanisms that involve intersystem crossings and various intermediates on the ground state potential energy surface. researchgate.net
| Reaction Pathway | Key Intermediate | Computational Finding | Source |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Carbon Radical | Activated by hyperconjugation from the cyclopropane ring. | nih.govacs.org |
| Radical Rebound | Carbon Radical | Leads to the formation of unrearranged alcohol products. | |
| Electron Transfer (ET) | Cationic Intermediate | Accounts for the formation of structurally rearranged products. | nih.gov |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT and ab initio calculations, are widely used to predict the spectroscopic properties of organic molecules. These predictions are crucial for structure verification and for interpreting complex experimental spectra. For this compound, key properties such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be calculated. nih.govmdpi.com
The process typically involves optimizing the molecule's geometry at a specific level of theory, followed by calculations to determine the magnetic shielding tensors (for NMR) or to perform a frequency analysis (for IR). The accuracy of these predictions has improved significantly, with modern computational models often achieving high correlation with experimental data. mdpi.com For instance, the corrected mean absolute error for ¹³C NMR chemical shift predictions can be as low as 1.5 ppm. mdpi.com
| Spectroscopic Technique | Predicted Data (Hypothetical) | Experimental Data | Typical Correlation Accuracy | Source |
|---|---|---|---|---|
| ¹³C NMR Chemical Shift (ppm) | Calculated values for each carbon atom | Not available for target compound | CMAE ~1.5 ppm | mdpi.com |
| ¹H NMR Chemical Shift (ppm) | Calculated values for each proton | Not available for target compound | CMAE ~0.13 ppm | mdpi.com |
| IR Frequency (cm⁻¹) | Calculated O-H stretch (~3400-3600 cm⁻¹) | Available for related isomers | Requires scaling factors for accuracy | spectrabase.com |
Role of Rac 1r,2s,7s Bicyclo 5.1.0 Octan 2 Ol in the Synthesis of Complex Molecules
Precursor in the Construction of Natural Products and Bioactive Analogs (Non-Clinical Focus)
The bicyclo[5.1.0]octane skeleton is a key structural motif that serves as a versatile starting point for the total synthesis of various natural products and their biologically active analogs. The specific stereochemistry and functionality of bicyclo[5.1.0]octan-2-ol derivatives allow for controlled transformations into more intricate structures.
One notable application is in the synthesis of marine sesquiterpenes. The total synthesis of dactylol, an irregular isoprenoid alcohol first isolated from the sea hare Aplysia dactylomela, was successfully achieved using a bicyclo[5.1.0]octane precursor. rsc.orgnih.gov This synthetic route highlights the strategic value of the bicyclic framework in assembling the complex carbon skeleton of the natural product. rsc.orgnih.gov
| Precursor Type | Key Transformation | Final Product Class | Reference |
|---|---|---|---|
| Bicyclo[5.1.0]octane derivative | Friedel–Crafts cyclization and subsequent modifications | Marine Sesquiterpene (Dactylol) | rsc.orgnih.gov |
In another significant example, a derivative of bicyclo[5.1.0]octan-2-ol was employed in the synthesis of an 11-cis-locked bicyclo[5.1.0]octanyl retinal analog. columbia.edu Retinal analogs are crucial for studying the mechanisms of vision. In this synthesis, the bicyclo[5.1.0]octan-2-ol moiety serves as the core structure onto which the polyene side chain is constructed. The resulting molecule, 6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-ol, is a key intermediate that is subsequently oxidized to the final retinal analog. columbia.edu
Furthermore, the versatility of the bicyclo[5.1.0]octane framework is demonstrated in its use for synthesizing non-proteinogenic amino acids. Organoiron complexes of bicyclo[5.1.0]octadiene have been utilized as precursors for the synthesis of cis-2-(2'-carboxycyclopropyl)glycines. nih.gov These complex amino acids are of interest for their potential biological activities. The synthesis involves the nucleophilic addition to the bicyclic system, followed by oxidative cleavage to yield the desired substituted cyclopropane (B1198618) structure. nih.gov
| Starting Material/Core Structure | Key Intermediate | Target Bioactive Analog | Reference |
|---|---|---|---|
| Bicyclo[5.1.0]octan-2-one derivative | 6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-ol | 11-cis-locked Bicyclo[5.1.0]octanyl Retinal | columbia.edu |
| (Bicyclo[5.1.0]octadienyl)iron(1+) Cation | 6-Substituted (bicyclo[5.1.0]octa-2,4-diene)iron complex | cis-2-(2'-carboxycyclopropyl)glycine | nih.gov |
Application as a Chiral Building Block in Multistep Organic Synthesis
Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during a synthesis, allowing for the controlled construction of specific stereoisomers. cymitquimica.com The defined three-dimensional structure of these blocks is critical for achieving the desired stereochemistry in the final product, which is often essential for its biological function.
The synthesis of the aforementioned 11-cis-locked bicyclo[5.1.0]octanyl retinal provides a clear example of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol's utility as a chiral building block. columbia.edu The racemic bicyclic alcohol intermediate was separated into its individual enantiomers. When these enantiomers were used to complete the synthesis of the retinal analog, a striking difference in their biological activity was observed. Only one of the enantiomers was able to bind to bovine opsin to form a pigment, demonstrating the high degree of stereoselectivity in the protein's binding pocket. columbia.edu This enantioselective binding underscores the importance of using stereochemically pure building blocks to probe and engage with biological systems. columbia.edu
Similarly, the synthesis of cis-2-(2'-carboxycyclopropyl)glycine analogs was also extended to produce optically enriched products, further highlighting the role of the bicyclo[5.1.0]octane system in stereocontrolled synthesis. nih.gov The ability to resolve and utilize a single enantiomer of a bicyclo[5.1.0]octane-based intermediate is a powerful tool for accessing complex, chiral molecules with specific biological targets.
Utilization in the Development of Novel Molecular Scaffolds
In medicinal chemistry and drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds with well-defined three-dimensional geometries is a key strategy for exploring new areas of chemical space and identifying new bioactive compounds. bham.ac.uk
The rigid, tricyclic structure of this compound makes it an attractive scaffold for the design of new molecules. The fusion of the planar, strained cyclopropane ring with the more flexible seven-membered ring creates a unique conformational profile that can be used to orient appended functional groups in precise spatial arrangements. This is a departure from the often flat, aromatic structures that have historically dominated medicinal chemistry.
By using the bicyclo[5.1.0]octane skeleton as a foundation, chemists can develop libraries of compounds with significant structural diversity and three-dimensionality. Research has shown that molecules based on related scaffolds, such as 8,8-dichlorobicyclo[5.1.0]octane, are of interest as potential agents for reversing multidrug resistance in cancer therapy. biointerfaceresearch.com This suggests that the bicyclo[5.1.0]octane scaffold itself can be a key component in the development of new therapeutic agents. The functional handles present in the this compound, such as the hydroxyl group, provide convenient points for chemical modification and the attachment of different pharmacophoric elements, enabling the systematic exploration of structure-activity relationships.
Q & A
Q. What green chemistry approaches can minimize waste in bicyclo[5.1.0]octan-2-ol synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
